1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
Description
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(2)9-13(19)18-8-4-5-12(10-18)21-15-14(20-3)16-6-7-17-15/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQZKPBVJJICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxypyrazine Intermediate: The synthesis begins with the preparation of 3-methoxypyrazine, which can be achieved through the methylation of pyrazine using methanol and a suitable catalyst.
Piperidine Derivative Formation: The next step involves the reaction of the methoxypyrazine intermediate with piperidine to form the piperidine derivative.
Butenone Addition: Finally, the piperidine derivative is reacted with a suitable butenone precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Research indicates that 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one exhibits several biological activities, primarily through its interactions with specific protein targets.
Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions, particularly those involving transcription factors such as YAP and TEAD, which are essential for regulating cell proliferation and survival.
Antiproliferative Activity : The compound has shown antiproliferative effects, potentially modulating signaling pathways involved in cell growth and apoptosis.
Antiproliferative Effects
A study on structurally related compounds highlighted the influence of modifications in the piperidine ring on antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MYF-03–69 | 0.5 | HEK293T |
| MYF-03–69-NC | >10 | HEK293T |
This data indicates that covalent interactions play a crucial role in the mechanism of action of these compounds.
Case Study 1: Anticancer Activity
A derivative structurally related to this compound was tested for anticancer properties. The study demonstrated that it effectively inhibited tumor growth in xenograft models, correlating with increased markers of apoptosis in treated tissues. This suggests a promising avenue for developing new cancer therapies based on this chemical structure.
Case Study 2: Neurological Effects
Another investigation explored the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death rates when treated with these compounds, highlighting their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methoxy-3-(1-methylpropyl)pyrazine (CAS: 24168-70-5)
- Molecular Formula : C₉H₁₄N₂O (MW: 166.22 g/mol).
- Key Features: A simpler pyrazine derivative with a methoxy group and a branched alkyl chain (sec-butyl). Unlike the target compound, it lacks the piperidine and enone systems.
- Applications: Widely used as a flavoring agent (FEMA No. 3433) due to its nutty/earthy aroma .
- Regulatory Status : Approved under EINECS (246-050-9) and CFR 172.515 for food use .
Comparison :
| Property | Target Compound | 2-Methoxy-3-(1-methylpropyl)pyrazine |
|---|---|---|
| Molecular Complexity | High (piperidine + enone + pyrazine) | Low (alkylated pyrazine) |
| Functional Groups | Enone, ether, tertiary amine | Methoxy, alkyl chain |
| Applications | Likely pharmaceutical research | Food flavoring |
Piperidine-Containing Heterocycles in Drug Discovery
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-3-methoxypropan-1-one
- Key Features : A structurally complex analogue with a fused imidazo-pyrrolo-pyrazine system and a stereospecific piperidine ring. The ketone group is linear (propan-1-one) rather than conjugated .
- Pharmacological Relevance : Such compounds are often explored as kinase inhibitors due to their planar heteroaromatic systems.
Comparison :
| Property | Target Compound | Imidazo-pyrrolo-pyrazine Analogue |
|---|---|---|
| Heterocyclic Core | Single pyrazine ring | Fused imidazo-pyrrolo-pyrazine system |
| Stereochemistry | Non-chiral (no specified stereocenters) | Chiral (3R,4R configuration) |
| Conjugation | Conjugated enone system | Non-conjugated ketone |
Triazolo-Pyrazine Derivatives
1-(3-(Pyrrolidin-2-yl)-5H,6H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)ethanone
Comparison :
| Property | Target Compound | Triazolo-Pyrazine Derivative |
|---|---|---|
| Nitrogen Content | 3 N atoms | 5 N atoms |
| Ring Size | Piperidine (6-membered) | Pyrrolidine (5-membered) |
| Ketone Type | α,β-unsaturated enone | Saturated acetyl group |
General Structural Trends
- Piperidine vs.
- Enone Systems: The α,β-unsaturated ketone in the target compound may act as a Michael acceptor, a feature absent in saturated analogues like the triazolo-pyrazine derivative.
- Methoxy Positioning : The 3-methoxy group on pyrazine in the target compound could influence electronic effects (e.g., resonance stabilization) differently than 2-methoxy isomers .
Biological Activity
The compound 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure comprising:
- A methoxypyrazine moiety, known for its diverse biological effects.
- A piperidine ring , contributing to its pharmacological properties.
- An enone functional group , which may play a role in reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects.
- Receptor binding : It can bind to receptors, modulating their activity and influencing physiological responses.
Molecular docking studies have indicated favorable binding interactions with certain enzymes and receptors, suggesting a potential for high biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits several notable biological activities:
Antimicrobial Activity
In studies evaluating anti-tubercular properties, derivatives of similar structures have shown promising results against Mycobacterium tuberculosis. For instance, compounds with related pyrazine moieties displayed IC50 values ranging from 1.35 to 2.18 μM, indicating significant antimicrobial potential .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For example:
- In vitro studies revealed that certain derivatives exhibit cytotoxicity with IC50 values lower than 10 μM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
These findings suggest that the compound may be developed further as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from this compound:
Q & A
Q. Derivatization Workflow :
Protect enone with tert-butyldimethylsilyl (TBS) groups.
Functionalize methoxypyrazine via Pd-catalyzed cross-coupling.
Deprotect and purify via flash chromatography .
Advanced: How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Stability studies recommend:
- Storage Conditions : -20°C in amber vials under argon. DMSO solutions degrade by 15% over 30 days at 25°C .
- Degradation Pathways : Hydrolysis of the enone (pH-dependent) and oxidation of the piperidine ring are predominant. LC-MS identifies degradants like the dihydroxy derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
